molecular formula C6H5Cl2NS B3042027 2,5-Dichloro-4-(methylthio)pyridine CAS No. 474824-43-6

2,5-Dichloro-4-(methylthio)pyridine

Cat. No.: B3042027
CAS No.: 474824-43-6
M. Wt: 194.08 g/mol
InChI Key: SNXPBALJKSERCP-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(methylthio)pyridine is a heterocyclic organic compound with the molecular formula C6H5Cl2NS It is characterized by the presence of two chlorine atoms and a methylthio group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-(methylthio)pyridine typically involves the chlorination of 4-(methylthio)pyridine. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The process requires careful control of reaction conditions to ensure selective chlorination at the 2 and 5 positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-(methylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dichloro-4-(methylthio)pyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(methylthio)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its chemical structure and the nature of the target. The pathways involved may include inhibition of microbial growth, disruption of cellular processes, or modulation of biochemical pathways .

Comparison with Similar Compounds

    2,5-Dichloro-4-(methylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.

    2,5-Dichloro-4-(methylthio)thiophene: Contains a thiophene ring instead of pyridine.

    2,5-Dichloro-4-(methylthio)benzene: Benzene ring with similar substituents.

Uniqueness: 2,5-Dichloro-4-(methylthio)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,5-dichloro-4-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NS/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXPBALJKSERCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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